molecular formula C11H11N3O3 B13478949 benzyl N-[carbamoyl(cyano)methyl]carbamate

benzyl N-[carbamoyl(cyano)methyl]carbamate

Cat. No.: B13478949
M. Wt: 233.22 g/mol
InChI Key: VMSSOVNZWWYMSF-UHFFFAOYSA-N
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Description

Benzyl N-[carbamoyl(cyano)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a carbamoyl group, and a cyano group attached to a methyl group.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[carbamoyl(cyano)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted carbamates.

Mechanism of Action

The mechanism of action of benzyl N-[carbamoyl(cyano)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by forming covalent bonds with the active sites of enzymes, thereby blocking their activity . Additionally, the presence of the cyano group allows the compound to participate in various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[carbamoyl(cyano)methyl]carbamate is unique due to the presence of both a cyano group and a carbamoyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

benzyl N-(2-amino-1-cyano-2-oxoethyl)carbamate

InChI

InChI=1S/C11H11N3O3/c12-6-9(10(13)15)14-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,7H2,(H2,13,15)(H,14,16)

InChI Key

VMSSOVNZWWYMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C#N)C(=O)N

Origin of Product

United States

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